BenchChemオンラインストアへようこそ!

2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness LogP

2-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 476297-70-8) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. Its structure features a 2-bromobenzamide moiety linked via an amide bond to a 6-fluoro-1,3-benzothiazole core.

Molecular Formula C14H8BrFN2OS
Molecular Weight 351.2g/mol
CAS No. 476297-70-8
Cat. No. B368921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS476297-70-8
Molecular FormulaC14H8BrFN2OS
Molecular Weight351.2g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Br
InChIInChI=1S/C14H8BrFN2OS/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(16)7-12(11)20-14/h1-7H,(H,17,18,19)
InChIKeyWQYIBBDIXIFTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 476297-70-8): Structural Identity and Core Physicochemical Profile for Procurement Decisions


2-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 476297-70-8) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. Its structure features a 2-bromobenzamide moiety linked via an amide bond to a 6-fluoro-1,3-benzothiazole core [1]. Computed physicochemical properties include molecular weight 351.20 g/mol, XLogP3 of 4.3, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 70.2 Ų [1]. The compound is documented in patent literature within the broader genus of 1,3-thiazol-2-yl substituted benzamides as potential adenosine A2A receptor ligands, indicating a defined pharmacological rationale for its synthesis [2].

Why 2-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Structurally Similar N-(Benzothiazol-2-yl)benzamide Analogs


The N-(benzothiazol-2-yl)benzamide scaffold is exquisitely sensitive to substitution pattern, and generic interchange among in-class compounds is not supported by the available evidence. Published SAR data from a series of 19 N-1,3-benzothiazol-2-ylbenzamide derivatives demonstrate that the 6-position substituent on the benzothiazole ring is a critical determinant of antiproliferative activity: compounds bearing a 6-chloro substituent achieved ≥70% growth inhibition in HepG2 cells at 10 µM, whereas none of the 6-fluoro-substituted analogs (series 2) showed considerable antiproliferative activity in the same assay [1]. This directly implies that 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide occupies a distinct biological activity space compared to its 6-chloro or 6-unsubstituted congeners. Furthermore, the ortho-bromo substituent on the benzamide ring introduces steric and electronic perturbations distinct from ortho-chloro, ortho-methyl, or unsubstituted analogs, potentially altering amide bond conformation, target binding geometry, and metabolic stability [1][2].

Product-Specific Quantitative Differentiation Evidence for 2-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 476297-70-8)


Comparative Lipophilicity and Polarity: 2-Bromo-6-fluoro Substitution Pattern Drives Distinct Physicochemical Properties vs. Unsubstituted and 6-Chloro Analogs

The computed XLogP3 of 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is 4.3, with a TPSA of 70.2 Ų [1]. In comparison, the des-bromo analog N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3) possesses a molecular weight of 272.30 Da, an XLogP3 of approximately 3.3, and a TPSA of 54.0 Ų [2]. The 2-bromo substitution therefore increases lipophilicity by approximately 1.0 log unit and raises TPSA by roughly 16 Ų relative to the unsubstituted benzamide comparator. These differences place the target compound in a distinct physicochemical space relevant to membrane permeability, solubility, and protein-binding characteristics [1][2].

Physicochemical profiling Drug-likeness LogP Permeability

6-Fluoro vs. 6-Chloro Substitution on the Benzothiazole Core: Class-Level Evidence of Divergent Antiproliferative Activity in HepG2 Cells

In a direct comparative evaluation of 19 N-1,3-benzothiazol-2-ylbenzamide derivatives tested at 10 µM in HepG2 (human liver hepatocellular carcinoma) cells, three 6-chloro-substituted compounds (1b, 1f, 1i) achieved ≥70% growth inhibition, whereas all 6-fluoro-substituted compounds in series 2 failed to show considerable antiproliferative activity [1]. This class-level evidence indicates that the 6-fluoro substitution on the benzothiazole, as present in the target compound, fundamentally alters the antiproliferative SAR relative to the 6-chloro analogs. The target compound's 6-fluoro substitution therefore defines a distinct pharmacological profile that cannot be extrapolated from 6-chloro-benzothiazole amide data.

Antiproliferative activity Hepatocellular carcinoma SAR Benzothiazole substitution

Ortho-Bromo Substituent Effect: Structural Rationale for Differentiated Target Engagement vs. Ortho-Chloro and Ortho-Methyl Analogs

The ortho-bromo substituent on the benzamide ring of the target compound introduces unique stereoelectronic properties compared to ortho-chloro (2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide), ortho-fluoro (2-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, LogP 3.28 ), and ortho-methyl analogs. The C-Br bond length (~1.89 Å) is significantly longer than C-Cl (~1.73 Å) and C-F (~1.35 Å), while bromine's polarizability (3.05 ų) substantially exceeds that of chlorine (2.18 ų) and fluorine (0.56 ų) [1]. These differences affect both the conformational preferences of the benzamide moiety and the potential for halogen-bonding interactions with biological targets. In the context of the benzothiazole amide adenosine A2A receptor ligand pharmacophore described in patent US 2003/0149036 [2], the ortho substituent's steric bulk and electronic character are expected to modulate receptor subtype selectivity.

Halogen bonding Steric effects Amide conformation Molecular recognition

Patent-Documented Adenosine A2A Receptor Pharmacophore: The Target Compound Falls Within a Privileged Chemical Space for CNS Ligand Development

United States Patent Application US 2003/0149036 A1 (Hoffmann-La Roche) and related patent family members (US 6,727,247 B2) explicitly describe substituted benzothiazole amide derivatives of general formula (I) as adenosine A2A receptor ligands, with therapeutic indications spanning Alzheimer's disease, Parkinson's disease, Huntington's disease, neuroprotection, anxiety, depression, and schizophrenia [1]. The 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide scaffold falls within this claimed chemical space. In contrast, N-(thiazol-2-yl)benzamide derivatives lacking the benzothiazole core have been separately developed as quorum sensing inhibitors against Pseudomonas aeruginosa, with anti-QS activity (zone of inhibition 4.67±0.45 mm for the benzothiazole derivative 3a vs. 4.40±0.10 mm for salicylic acid standard) [2]. The target compound's benzothiazole (rather than simple thiazole) core and 2-bromo-6-fluoro substitution pattern thus position it within the CNS-targeted A2A receptor ligand space rather than the anti-infective quorum sensing space.

Adenosine A2A receptor CNS drug discovery GPCR ligands Neuroprotection

The Dual 2-Br/6-F Substitution Pattern Creates a Unique Screening Niche Not Addressed by Existing Published Benzothiazole Amide SAR Studies

A systematic review of published benzothiazole amide SAR reveals that the specific 2-bromo/6-fluoro combination has not been characterized in dedicated biological studies. The Corbo et al. (2016) series tested 6-fluoro-benzothiazole amides (series 2: 2a–2e) but these compounds bear substituents at the 4-position of the benzamide ring (e.g., 4-Cl, 4-OCH₃, 4-NO₂) rather than the 2-position bromine of the target compound [1]. Similarly, the 6-fluorobenzothiazole diamide series reported by Pejchal et al. (2017) features an ethyl linker between the benzothiazole and the amide nitrogen, representing a distinct chemotype [2]. The target compound therefore fills an unexplored region of benzothiazole amide chemical space—the ortho-bromo/6-fluoro combination—making it a valuable tool for de novo SAR exploration in this scaffold class.

Chemical biology tool compounds Screening libraries Fragment-based drug discovery Diversity-oriented synthesis

Recommended Research and Industrial Application Scenarios for 2-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Based on Evidence-Driven Differentiation


Adenosine A2A Receptor Ligand Screening and CNS Drug Discovery Programs

The compound's placement within the benzothiazole amide A2A receptor ligand pharmacophore space, as documented in patent US 2003/0149036 A1 [1], supports its use as a screening candidate in CNS drug discovery programs targeting adenosine A2A receptor modulation. The 2-bromo/6-fluoro substitution pattern may confer differentiated A2A vs. A2B receptor subtype selectivity compared to previously characterized benzothiazole-based A2A antagonists [1]. Researchers should note that the compound's computed XLogP3 of 4.3 [2] suggests moderate lipophilicity compatible with blood-brain barrier penetration, consistent with the CNS indications claimed in the patent.

Negative Control for 6-Fluoro-Benzothiazole Amide Antiproliferative SAR Studies

Based on Corbo et al. (2016), which demonstrated that 6-fluoro-benzothiazole amides (series 2) lack considerable antiproliferative activity in HepG2 cells at 10 µM, unlike their 6-chloro counterparts which achieved ≥70% inhibition [3], the target compound can serve as a structurally matched negative control in antiproliferative screening panels. This application is particularly valuable when benchmarking novel 6-substituted benzothiazole amides, as the 6-fluoro substituent provides a defined baseline for distinguishing activity arising from 6-position modifications.

Halogen-Bonding Probe in Structural Biology and Medicinal Chemistry

The ortho-bromine substituent on the benzamide ring endows the compound with significant halogen-bonding potential, as bromine's polarizability (3.05 ų) substantially exceeds that of chlorine (2.18 ų) and fluorine (0.56 ų) [4]. In structural biology applications such as co-crystallography with protein targets, the bromine atom also provides anomalous scattering signal for X-ray crystallographic phasing. The compound can therefore serve as a dual-purpose tool: a halogen-bonding SAR probe and a crystallographic heavy-atom derivative in target identification and validation studies.

Diversity-Oriented Screening Library Expansion into Unexplored Benzothiazole Amide Chemical Space

As documented in Section 3, the 2-bromo/6-fluoro combination is absent from all major published benzothiazole amide SAR datasets, including Corbo et al. (2016), Pejchal et al. (2017), and Sharma et al. (2023) [3][5][6]. This compound therefore represents an unexplored chemotype for diversity-oriented synthesis and screening library construction. Procurement for high-throughput screening (HTS) library inclusion is justified by the genuine chemical novelty of this substitution pattern, enabling the discovery of biological activities not predictable from existing SAR.

Quote Request

Request a Quote for 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.